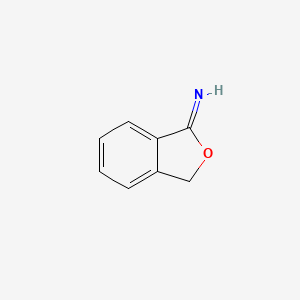

isobenzofuran-1(3H)-imine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

3H-2-benzofuran-1-imine |

InChI |

InChI=1S/C8H7NO/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4,9H,5H2 |

InChI Key |

UZNGGIDVCAOZQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=N)O1 |

Origin of Product |

United States |

Synthetic Methodologies for Isobenzofuran 1 3h Imine and Its Derivatives

Transition Metal-Catalyzed Synthetic Routes

Transition metals, particularly palladium and platinum, have proven to be effective catalysts in the annulation of 2-alkynylbenzamides to form isobenzofuran-1(3H)-imine derivatives. These catalytic systems facilitate key bond-forming events, enabling the construction of the heterocyclic ring under controlled conditions.

A prominent method for the synthesis of isobenzofuran-1(3H)-imines involves the Palladium(II)-catalyzed oxidative carbonylation of 2-alkynylbenzamides. chim.it This process typically involves the reaction of a 2-alkynylbenzamide substrate in the presence of a palladium catalyst, an oxidant, and carbon monoxide. The reaction proceeds through a cascade of steps, including cyclization and carbon monoxide insertion, to yield the desired imine product. chim.it

In the palladium(II)-catalyzed oxidative carbonylation process, external nucleophiles, such as alcohols (methanol or ethanol), play a crucial role in the final product-forming step. chim.it After the insertion of carbon monoxide to form a key intermediate, the alcohol attacks the carbonyl group. This nucleophilic addition leads to the formation of the isobenzofuran-1(3H)-imine product and zerovalent palladium (Pd(0)). chim.itnih.gov The choice of alcohol can influence the alkoxy group present in the final product structure.

Table 1: Effect of Nucleophiles in Pd(II)-Catalyzed Synthesis

| Substrate | Catalyst System | Nucleophile | Product | Yield (%) |

|---|---|---|---|---|

| 2-Alkynylbenzamide | Pd(OAc)₂/Cu(OAc)₂ | Methanol | Methoxy-isobenzofuran-1(3H)-imine | Good |

| 2-Alkynylbenzamide | Pd(OAc)₂/Cu(OAc)₂ | Ethanol | Ethoxy-isobenzofuran-1(3H)-imine | Good |

Data is illustrative based on descriptions in the literature. chim.it

The presence of water can be detrimental in these catalytic cycles, leading to the hydrolysis of sensitive intermediates. To mitigate this, dehydrating agents are employed. Trialkyl orthoformates serve as vital dehydrating agents in the palladium-catalyzed oxidative carbonylation of 2-alkynylbenzamides. chim.it By removing water from the reaction medium, these agents prevent the unwanted hydrolysis of intermediates, thereby ensuring the efficiency and yield of the isobenzofuran-1(3H)-imine synthesis. chim.it

The key ring-forming step in this synthetic route is the 5-exo-dig intramolecular oxy-cyclization. Theoretical studies and experimental evidence suggest that for cyclizations involving nucleophilic attack on triple bonds, exo-dig cyclizations are generally favored. rsc.orgic.ac.uk In this mechanism, the oxygen atom of the benzamide group attacks the internal carbon of the alkyne, which is activated by the palladium catalyst. This regioselective attack leads to the formation of a five-membered ring, a process described as 5-exo-dig cyclization. chim.itrsc.org This pathway is preferred over the alternative 6-endo-dig cyclization, which would result in a six-membered ring. ic.ac.uk The reaction is facilitated by the formation of a bromonium cation when specific reagents like tetrabutylammonium bromide (TBAB) are used in the presence of an oxidant. chim.it

The catalytic cycle involves the reduction of the active Pd(II) species to Pd(0) upon formation of the final product. chim.it For the reaction to be catalytic, the Pd(II) species must be regenerated. This is achieved through the use of an external oxidant. Molecular oxygen is commonly used to oxidize Pd(0) back to the catalytically active Pd(II) state, allowing the cycle to continue. chim.it This oxidative regeneration is a critical step for achieving high product yields with only a catalytic amount of the palladium precursor.

Platinum(II) catalysts have also been explored for the annulation of 2-alkynylbenzamides, although they can lead to different product outcomes compared to palladium catalysts. chim.it For instance, the Pt(II)-catalyzed reaction of 2-alkynylbenzamides with alcohols in dichlorobenzene has been shown to produce indole carbamates. chim.it The proposed mechanism involves the reaction of the starting material with an oxidant like PhI(OAc)₂, followed by a Hofmann-type rearrangement. The subsequent nucleophilic addition of an alcohol to the resulting isocyanate intermediate yields the indole carbamate product. chim.it This demonstrates how the choice of transition metal catalyst can significantly divert the reaction pathway to afford different heterocyclic structures from the same starting material.

Table 2: Comparison of Pd(II) vs. Pt(II) Catalysis

| Catalyst | Substrate | Reagents | Primary Product |

|---|---|---|---|

| Pd(II) | 2-Alkynylbenzamide | CO, O₂, Alcohol | Isobenzofuran-1(3H)-imine |

| Pt(II) | 2-Alkynylbenzamide | PhI(OAc)₂, Alcohol | Indole Carbamate |

Information derived from synthetic schemes described in the literature. chim.it

Palladium(II)-Catalyzed Oxidative Carbonylation of 2-Alkynylbenzamides

Metal-Free and Organocatalytic Approaches

In the realm of green chemistry, metal-free and organocatalytic reactions have emerged as powerful tools. These methods often employ small organic molecules or Lewis acids to catalyze reactions, thereby minimizing metallic waste and offering high levels of selectivity.

Lewis Acid-Initiated Tandem Alkynyl Prins and Intramolecular Oxycyclization

A highly effective metal-free strategy for synthesizing substituted isobenzofuran-1(3H)-imines involves a Lewis acid-initiated tandem reaction. This process combines an alkynyl Prins-type cyclization with an intramolecular oxycyclization, creating a cascade that efficiently builds the complex heterocyclic system. semanticscholar.orgnih.govacs.org

The reaction sequence is initiated by a Lewis acid, such as BF₃·OEt₂, which activates an aldehyde. This activated aldehyde then undergoes a Prins cyclization with a 2-(4-hydroxybut-1-yn-1-yl)benzamide. This key step leads to the formation of a dihydrofuranylidene carbocation intermediate. semanticscholar.orgnih.gov The subsequent intramolecular cyclization, involving the nucleophilic attack of the amide, yields the final 3-(dihydrofuran-3(2H)-ylidene)isobenzofuran-1(3H)-imine product. This tandem process is notable for the formation of one carbon-carbon and two carbon-oxygen bonds in a single operation. semanticscholar.orgacs.org

The stereochemistry of the exocyclic double bond in the product is a crucial aspect of this reaction. The tandem sequence can produce a mixture of E and Z isomers, with the ratio being influenced by the reaction conditions. semanticscholar.orgnih.gov For instance, the use of BF₃·OEt₂ as the Lewis acid has been shown to produce the desired products with an E/Z ratio of up to 6:1. semanticscholar.orgnih.gov The stereochemical outcome is determined during the cyclization process and is a key consideration for the application of these molecules.

The versatility of this tandem reaction is demonstrated by its compatibility with a range of substrates. Various aldehydes and 2-(4-hydroxybut-1-yn-1-yl)benzamides can be used, leading to a diverse library of highly substituted 3-(dihydrofuran-3(2H)-ylidene)isobenzofuran-1(3H)-imines. semanticscholar.orgnih.gov This method is also applicable for the synthesis of related structures like 3-(dihydro-2H-pyran-3(4H)-ylidene)-isobenzofuran-1(3H)-imines. semanticscholar.orgnih.gov The reaction generally provides moderate to good yields, making it a practical approach for generating these complex heterocyclic compounds. semanticscholar.orgnih.gov

| Entry | Aldehyde | Hydroxyalkynylbenzamide Substrate | Yield (%) | E/Z Ratio |

| 1 | Aromatic Aldehyde 1 | 2-(4-hydroxybut-1-yn-1-yl)benzamide | Good | up to 6:1 |

| 2 | Aliphatic Aldehyde 1 | 2-(4-hydroxybut-1-yn-1-yl)benzamide | Moderate | up to 6:1 |

| 3 | Aromatic Aldehyde 2 | 2-(5-hydroxypent-1-yn-1-yl)benzamide | Good | N/A |

Selenocyclization of Olefinic Amides

Another important metal-free approach for the synthesis of isobenzofuran-1(3H)-imine derivatives is through the selenocyclization of olefinic amides. This method provides a direct route to introduce a selenium functional group, which can be valuable for further chemical modifications.

A mild and efficient protocol for this transformation utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. rsc.org In this reaction, an olefinic amide undergoes cyclization in the presence of an electrophilic selenium source, such as benzeneselenyl chloride, to afford various benzeneselenyl-substituted isobenzofuran-1(3H)-imine derivatives in good yields. rsc.org This method is advantageous due to its mild reaction conditions and high selectivity. rsc.org

| Entry | Olefinic Amide Substrate | Selenium Reagent | Catalyst | Yield (%) |

| 1 | Substrate A | Benzeneselenyl Chloride | DABCO | Good |

| 2 | Substrate B | Benzeneselenyl Chloride | DABCO | Good |

Introduction of Benzeneselenyl Substituents

A notable method for the functionalization of the isobenzofuran-1(3H)-imine core involves the introduction of a benzeneselenyl group. This has been effectively achieved through a 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed selenocyclization of olefinic amides. medipol.edu.tr This one-step reaction proceeds under mild conditions and provides a direct pathway to various benzeneselenyl-substituted isobenzofuran-1(3H)-imine derivatives in good yields. medipol.edu.tr

The reaction is initiated by the interaction of an olefinic amide with benzeneselenyl chloride in the presence of DABCO. The process is characterized by its high selectivity, leading to the formation of the desired substituted heterocyclic products. The structural confirmation of these compounds has been established through methods including single-crystal X-ray analysis. medipol.edu.tr

| Starting Olefinic Amide | Product | Yield (%) |

|---|---|---|

| N-Benzyl-2-vinylbenzamide | N-Benzyl-3-((phenylselanyl)methyl)isobenzofuran-1(3H)-imine | 85 |

| N-(4-Methylbenzyl)-2-vinylbenzamide | N-(4-Methylbenzyl)-3-((phenylselanyl)methyl)isobenzofuran-1(3H)-imine | 82 |

| N-(4-Methoxybenzyl)-2-vinylbenzamide | N-(4-Methoxybenzyl)-3-((phenylselanyl)methyl)isobenzofuran-1(3H)-imine | 88 |

| N-(4-Chlorobenzyl)-2-vinylbenzamide | N-(4-Chlorobenzyl)-3-((phenylselanyl)methyl)isobenzofuran-1(3H)-imine | 79 |

One-Pot and Multicomponent Synthesis Strategies

One-pot and multicomponent reactions represent efficient approaches in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation without isolating intermediates. These strategies have been successfully applied to the synthesis of isobenzofuran-1(3H)-imine derivatives.

Reactions from Secondary Benzothioamides and Carbonyl Compounds

A one-pot synthesis of (Z)-N-substituted isobenzofuran-1(3H)-imines has been developed utilizing secondary benzothioamides and various carbonyl compounds as starting materials. This methodology provides a convergent and efficient route to the target molecules. imjst.org

The key step in this synthetic sequence is the generation of N-alkyl-2,N-dilithiobenzothioamides. These highly reactive intermediates are formed by treating N-alkylbenzothioamides with two equivalents of a strong base, typically butyllithium (B86547). The first equivalent deprotonates the nitrogen atom, while the second equivalent facilitates ortho-lithiation of the benzene ring, creating a dianionic species poised for subsequent reaction.

The generated dilithio intermediate reacts with an aldehyde or ketone to form a 2-(1-hydroxyalkyl)benzothioamide. This intermediate undergoes a subsequent cyclization to yield the final isobenzofuran-1(3H)-imine product. The cyclization is believed to proceed through an intramolecular attack of the oxygen atom onto the thiocarbonyl carbon, with subsequent elimination to form the imine functionality. This pathway provides a novel route to the isobenzofuran-1(3H)-imine core structure from readily available starting materials.

Schiff Base Formation from Isobenzofuran (B1246724) Derivatives and Amines

The synthesis of isobenzofuran-1(3H)-imines through what would classically be considered a Schiff base condensation—the reaction of a carbonyl group with a primary amine—is nuanced by the structure of the isobenzofuran core. The most common precursor, isobenzofuran-1(3H)-one (phthalide), is a lactone. Its direct reaction with amines often leads to ring-opening.

However, the imine can be formed from the lactol tautomer, 3-hydroxyisobenzofuran-1(3H)-one. This species exists in equilibrium with its open-chain form, 2-formylbenzoic acid. The reaction of this lactol with primary amines proceeds via a nucleophilic substitution mechanism at the C3 position. imjst.org This reaction affords N-(3-phthalidyl) amines, which are stable tautomers of the corresponding isobenzofuran-1(3H)-imines. imjst.org The product exists predominantly as the C-N single-bonded phthalidyl amine rather than the C=N double-bonded imine.

One-Pot Reactions from 2-Formylbenzoic Acid and Amines

A practical one-pot method for synthesizing N-(3-phthalidyl) amines involves the direct reaction of 2-formylbenzoic acid with various primary amines. imjst.org The reaction is typically carried out by refluxing the components in a solvent such as methanol. imjst.org As mentioned previously, 2-formylbenzoic acid exists in equilibrium with its cyclic lactol form, which is the reactive species in this transformation. The amine performs a nucleophilic attack on the lactol carbon, leading to substitution of the hydroxyl group and formation of the 3-substituted amino product. imjst.org

Spectroscopic and mass spectrometry data confirm the formation of the N-(3-phthalidyl) amine structure, ruling out the alternative Schiff base structure that would result from condensation at the formyl group of the open-chain acid. imjst.org

| Amine Reactant | Product Name | Yield (%) | Reaction Time (hrs) |

|---|---|---|---|

| 2-Aminopyrimidine | 3-(Pyrimidin-2-ylamino)isobenzofuran-1(3H)-one | 75 | 3 |

| 2-Amino-4-chloro-6-methylpyrimidine | 3-((4-Chloro-6-methylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one | 80 | 2 |

| 2-Aminobenzothiazole | 3-(Benzo[d]thiazol-2-ylamino)isobenzofuran-1(3H)-one | 82 | 5 |

| Morpholine | 3-Morpholinoisobenzofuran-1(3H)-one | 70 | 4 |

Directed Cyclization and Annulation Studies

Recent research has focused on intramolecular cyclization reactions of appropriately substituted precursors to construct the isobenzofuran-1(3H)-imine core. These studies have been pivotal in understanding the underlying mechanisms and regioselectivity of these transformations.

The iodocyclization of o-alkynylbenzamides has been re-examined and found to be a viable route for the synthesis of isobenzofuran-1(3H)-imines. acs.orgnih.gov Initially, it was reported that the electrophilic cyclization of o-alkynylbenzamides with iodine and other soft electrophiles would lead to the formation of five- or six-membered lactams through the nucleophilic attack of the amide nitrogen onto the alkyne. acs.orgnih.gov This was presumed to proceed via a 5-exo-dig or 6-endo-dig cyclization pathway.

However, subsequent and more detailed investigations have revealed that the reaction predominantly proceeds via cyclization of the amide oxygen, leading to the formation of isobenzofuran-1(3H)-imines and 1H-isochromen-1-imines, rather than the expected lactams. acs.orgnih.gov This revised understanding of the reaction outcome has been crucial in the development of synthetic routes to these specific heterocyclic systems. The formation of an isobenzofuran-1(3H)-imine was initially thought to be an exception, occurring only with bulky substituents that sterically hinder the nitrogen attack. acs.orgnih.gov However, it is now understood that O-cyclization is a more general and often favored pathway.

The general procedure for this iodocyclization involves treating the o-(1-alkynyl)benzamide with an iodine source, such as iodine monochloride (ICl), in a suitable solvent like dichloromethane (CH₂Cl₂). acs.org The reaction typically proceeds at room temperature.

Table 1: Representative Iodocyclization of o-Alkynylbenzamides

| Starting Material (o-Alkynylbenzamide) | Electrophile | Product |

| N-benzyl-2-(phenylethynyl)benzamide | ICl | (Z)-3-((iodomethylene)phenyl)-N-benzylisobenzofuran-1(3H)-imine |

| N-butyl-2-(phenylethynyl)benzamide | I₂ | (Z)-N-butyl-3-((iodomethylene)phenyl)isobenzofuran-1(3H)-imine |

| N-(tert-butyl)-2-(phenylethynyl)benzamide | ICl | (Z)-N-(tert-butyl)-3-((iodomethylene)phenyl)isobenzofuran-1(3H)-imine |

This table is generated based on the findings that iodocyclization of o-alkynylbenzamides leads to isobenzofuran-1(3H)-imines.

The competition between the amide oxygen and amide nitrogen as the nucleophile in the cyclization of o-alkynylbenzamides is a key factor determining the final product structure. While amides are generally considered N-nucleophiles, the outcome of these cyclization reactions demonstrates that O-cyclization can be the predominant pathway. acs.org

Several factors are believed to influence this chemoselectivity:

Nature of the Electrophile: The use of soft electrophiles, such as iodine, favors the attack by the softer oxygen atom of the amide.

Electronic Properties of the Substituents: The electronic nature of the substituents on both the alkyne and the amide can influence the relative nucleophilicity of the oxygen and nitrogen atoms.

Steric Hindrance: While initially thought to be the primary reason, steric bulk on the nitrogen substituent can indeed favor O-cyclization by impeding the approach of the nitrogen atom to the activated alkyne. acs.org

Computational studies have provided further insight into this selectivity. Density Functional Theory (DFT) calculations have shown that for certain substrates, the activation energy barrier for the O-attack pathway is lower than that for the N-attack pathway, making the formation of the isobenzofuran-1(3H)-imine kinetically more favorable. The greater negative charge is often concentrated on the oxygen atom of the amide group compared to the nitrogen atom, further supporting the preference for the O-attack mode.

The prevalence of O-cyclization in these reactions has led to a necessary revision of previously reported structures, highlighting the importance of thorough characterization in synthetic organic chemistry. acs.org The formation of isobenzofuran-1(3H)-imines is now recognized as a general outcome of the iodocyclization of o-alkynylbenzamides, rather than an anomalous result. acs.orgnih.gov

Table 2: Factors Influencing Cyclization Pathway

| Factor | Favors O-Cyclization (Isobenzofuran-1(3H)-imine) | Favors N-Cyclization (Lactam) |

| Electrophile | Soft electrophiles (e.g., I₂, ICl) | Harder electrophiles |

| Steric Hindrance | Bulky N-substituents | Less hindered N-substituents |

| Kinetics | Lower activation energy for O-attack | Lower activation energy for N-attack |

Derivatization and Functionalization of Isobenzofuran 1 3h Imine Scaffold

Substituent Introduction Strategies

The introduction of diverse substituents onto the isobenzofuran-1(3H)-imine framework can be achieved through several synthetic methodologies. These strategies enable the modification of the scaffold at both the carbon skeleton and the imine nitrogen, leading to a broad range of derivatives with varied electronic and steric properties.

The introduction of carbonyl-containing groups, such as methoxycarbonylmethylene, onto the isobenzofuran-1(3H)-imine scaffold has been successfully achieved. A notable method for this functionalization is the palladium-catalyzed oxidative carbonylation of 2-alkynylbenzamides. This process allows for the construction of a 3-(methoxycarbonylmethylene)isobenzofuran-1-imine system.

For instance, the synthesis of (E)-methyl 2-[3-(butylimino)isobenzofuran-1(3H)-ylidene]acetate has been reported through the oxidative carbonylation of N-butyl-2-ethynylbenzamide, catalyzed by a PdI2/KI system. Similarly, the reaction of N-phenyl-2-(2-phenylethynyl)benzamide under similar conditions yields (E)-methyl 2-phenyl-2-[3-(phenylimino)isobenzofuran-1(3H)-ylidene]acetate. These compounds are of interest due to their potential biological activities.

Table 1: Examples of Methoxycarbonylmethylene-Substituted Isobenzofuran-1(3H)-imines

| Compound Name | Starting Material | Catalyst System |

|---|---|---|

| (E)-methyl 2-[3-(butylimino)isobenzofuran-1(3H)-ylidene]acetate | N-butyl-2-ethynylbenzamide | PdI2/KI |

The isobenzofuran-1(3H)-imine scaffold can be functionalized with heterocyclic moieties, such as dihydrofuranylidene and dihydropyranylidene rings. A metal-free, Lewis acid-initiated protocol has been developed for the synthesis of these highly substituted derivatives. This method involves a tandem reaction sequence initiated by the Prins cyclization.

The reaction of 2-(4-hydroxybut-1-yn-1-yl)benzamides with various aldehydes in the presence of boron trifluoride etherate (BF3·OEt2) leads to the formation of 3-(dihydrofuran-3(2H)-ylidene)isobenzofuran-1(3H)-imines in moderate to good yields. researchgate.netvedantu.com This transformation proceeds through the initial formation of a dihydrofuranylidene carbocation via a Prins cyclization, which is then trapped by an intramolecular cyclization of the amide. This methodology is also applicable to the synthesis of the corresponding six-membered ring analogues, the 3-(dihydro-2H-pyran-3(4H)-ylidene)isobenzofuran-1(3H)-imines. researchgate.netvedantu.com

Table 2: Synthesis of Heterocyclic-Substituted Isobenzofuran-1(3H)-imines via Tandem Prins-Intramolecular Oxycyclization

| Starting Materials | Lewis Acid | Product Type | Yield |

|---|---|---|---|

| 2-(4-hydroxybut-1-yn-1-yl)benzamides and Aldehydes | BF3·OEt2 | 3-(dihydrofuran-3(2H)-ylidene)isobenzofuran-1(3H)-imines | Moderate to Good |

The introduction of halogen and selenium atoms into the isobenzofuran-1(3H)-imine structure provides avenues for further functionalization and can significantly influence the molecule's properties.

Selenylation: A one-step pathway to benzeneselenyl substituted isobenzofuran-1(3H)-imine derivatives has been achieved through a highly selective selenocyclization of olefinic amides. imjst.orgnih.gov This reaction is catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) and proceeds under mild conditions with benzeneselenyl chloride as the selenium source, affording the products in good yields. imjst.orgnih.gov

Halogenation: While direct halogenation of the pre-formed isobenzofuran-1(3H)-imine ring system is not extensively documented, halogenated derivatives can be synthesized from appropriately substituted starting materials. For example, 5-Chloro-(Z)-N-ethyl-3-phenylisobenzofuran-1(3H)-imine has been prepared, demonstrating that the scaffold can accommodate halogen substituents on the aromatic ring. This particular synthesis involves a one-pot reaction from N-substituted benzothioamides and carbonyl compounds.

Table 3: Examples of Halogenated and Selenylated Isobenzofuran-1(3H)-imine Derivatives

| Derivative Type | Synthetic Method | Key Reagents |

|---|---|---|

| Benzeneselenyl substituted | DABCO-catalyzed selenocyclization of olefinic amides | Benzeneselenyl chloride, DABCO |

The nitrogen atom of the imine functionality is a key site for introducing a wide variety of substituents, which can significantly impact the steric and electronic properties of the molecule. An efficient one-pot methodology has been developed for the synthesis of (Z)-N-substituted isobenzofuran-1(3H)-imines from secondary benzothioamides.

This method involves the reaction of N-substituted benzothioamides with two equivalents of butyllithium (B86547) to generate 2,N-dilithio-N-alkyl(or aryl)benzothioamides. These intermediates are then reacted with a range of carbonyl compounds to yield the desired N-substituted isobenzofuran-1(3H)-imines in satisfactory yields after aqueous workup. nih.gov This approach allows for the introduction of various alkyl and aryl groups on the imine nitrogen.

Table 4: Selected Examples of N-Substituted Isobenzofuran-1(3H)-imines

| N-Substituent | 3-Substituent | Yield (%) |

|---|---|---|

| Ethyl | Phenyl | 83 |

| Ethyl | 4-Methoxyphenyl | 79 |

| Phenyl | Phenyl | 72 |

Chemical Transformations of the Imine Functional Group

The imine functional group is a reactive handle that can undergo various chemical transformations, providing access to other important classes of compounds.

The reduction of the carbon-nitrogen double bond of the imine group is a fundamental transformation that leads to the corresponding secondary amines. This reaction is a standard procedure in organic synthesis and can be accomplished using various reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). libretexts.org Catalytic hydrogenation is another effective method for imine reduction.

While the general methodology for imine reduction is well-established, specific examples detailing the reduction of pre-formed isobenzofuran-1(3H)-imines are not extensively reported in the surveyed literature. However, the synthesis of N-(3-phthalidyl) amines, which are the structural equivalents of the reduced imine, has been achieved. These compounds are formed through the reaction of o-phthalaldehydic acid with primary heterocyclic amines, proceeding through a nucleophilic substitution on the lactol intermediate. This indicates that the corresponding amine scaffold is stable and accessible.

The expected product from the reduction of an N-substituted isobenzofuran-1(3H)-imine would be an N-substituted-2,3-dihydro-1H-isobenzofuran-1-amine.

Table 5: General Conditions for Imine Reduction to Amines

| Reducing Agent | Typical Solvents | General Applicability |

|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Widely used for aldehydes, ketones, and imines |

| Sodium Cyanoborohydride (NaBH3CN) | Methanol, Ethanol | Selective for imines in the presence of carbonyls |

Hydrolysis Pathways to Isobenzofuran-1(3H)-ones

The conversion of isobenzofuran-1(3H)-imines to their corresponding isobenzofuran-1(3H)-ones, also known as phthalides, is a synthetically relevant transformation. This hydrolysis reaction is a fundamental process for imines and is typically facilitated by the presence of aqueous acid. masterorganicchemistry.com The general mechanism involves the conversion of the imine back to a carbonyl compound and an amine. masterorganicchemistry.com

The process is initiated by the protonation of the imine nitrogen, which enhances the electrophilicity of the imine carbon (Step 1). This is followed by the nucleophilic attack of a water molecule on the imine carbon, leading to the formation of a tetrahedral carbinolamine intermediate (Step 2). masterorganicchemistry.com Subsequently, a proton transfer from the oxygen to the nitrogen occurs (Step 3). The final step involves the elimination of the amine group and deprotonation of the oxonium ion to yield the stable isobenzofuran-1(3H)-one (Step 4). masterorganicchemistry.com This reaction is essentially the reverse of imine formation and is driven to completion by the use of a large excess of water. masterorganicchemistry.com

While specific studies detailing the hydrolysis of the parent isobenzofuran-1(3H)-imine are not extensively documented in the provided search results, this transformation is noted as a "late-stage modification" in the synthesis of complex derivatives, such as dispiro cyclobutane-isobenzofuranones, which are produced in high yields. acs.org This indicates that the hydrolysis of the imine function is a reliable and efficient method for accessing the corresponding lactone scaffold.

Regioselective and Chemoselective Functionalization

The isobenzofuran-1(3H)-imine scaffold allows for a variety of regioselective and chemoselective functionalizations, enabling the synthesis of diverse and complex heterocyclic systems.

A notable example is the metal-free, Lewis acid-initiated synthesis of highly substituted 3-(dihydrofuran-3(2H)-ylidene)isobenzofuran-1(3H)-imines. acs.orgnih.gov This reaction proceeds via a tandem alkynyl Prins- and intramolecular oxycyclization of 2-(4-hydroxybut-1-yn-1-yl)benzamides and various aldehydes. The chemoselectivity of this process is demonstrated by the preferential nucleophilic attack of the amide oxygen onto the C-C unsaturation, leading to the formation of the isobenzofuranimine subunit over other potential cyclization pathways. acs.orgacs.org The reaction, mediated by BF₃·OEt₂, is highly regioselective and chemoselective (~100%), forming two different heterocycles connected by a tetrasubstituted double bond. acs.org

| Entry | Aldehyde | Product | Yield (%) | E/Z Ratio |

| 1 | Benzaldehyde | 3-(5,5-dimethyl-2-phenyldihydrofuran-3(2H)-ylidene)-N-(p-tolyl)isobenzofuran-1(3H)-imine | 81 | >10:1 |

| 2 | 4-Methylbenzaldehyde | 3-(5,5-dimethyl-2-(p-tolyl)dihydrofuran-3(2H)-ylidene)-N-(p-tolyl)isobenzofuran-1(3H)-imine | 84 | >10:1 |

| 3 | 4-Methoxybenzaldehyde | 3-(2-(4-methoxyphenyl)-5,5-dimethyldihydrofuran-3(2H)-ylidene)-N-(p-tolyl)isobenzofuran-1(3H)-imine | 86 | >10:1 |

| 4 | 4-Chlorobenzaldehyde | 3-(2-(4-chlorophenyl)-5,5-dimethyldihydrofuran-3(2H)-ylidene)-N-(p-tolyl)isobenzofuran-1(3H)-imine | 76 | >10:1 |

| 5 | 2-Naphthaldehyde | 3-(5,5-dimethyl-2-(naphthalen-2-yl)dihydrofuran-3(2H)-ylidene)-N-(p-tolyl)isobenzofuran-1(3H)-imine | 79 | >10:1 |

Another powerful method involves a Lewis acid-mediated cascade reaction for the synthesis of highly substituted spirocyclic cyclobutane-isobenzofuranimines. acs.org This process features a Meyer–Schuster rearrangement, a regioselective [2 + 2] cycloaddition, and an intramolecular oxycyclization. The regioselectivity is highlighted in the construction of the cyclobutane (B1203170) framework through a head-to-head interaction of allene (B1206475) intermediates. acs.org The chemoselective formation of the isobenzofuranimine ring occurs through the nucleophilic attack of the amide oxygen. acs.org

Furthermore, an efficient one-pot methodology for the synthesis of (Z)-N-substituted isobenzofuran-1(3H)-imines from secondary benzothioamides and carbonyl compounds has been developed. clockss.org This reaction proceeds by generating 2,N-dilithio-N-alkyl(or aryl)benzothioamides with butyllithium, which then react with aldehydes or ketones. The subsequent cyclization of the 2-(1-hydroxyalkyl)benzothioamide intermediate affords the final product with high regioselectivity, yielding exclusively the (Z)-isomer. clockss.org

| Entry | R¹ | R² | R³ | Product | Yield (%) |

| 1 | Et | Ph | H | (Z)-3-benzyl-N-ethylisobenzofuran-1(3H)-imine | 78 |

| 2 | Et | 4-MeC₆H₄ | H | (Z)-N-ethyl-3-(4-methylbenzyl)isobenzofuran-1(3H)-imine | 75 |

| 3 | Et | 4-MeOC₆H₄ | H | (Z)-N-ethyl-3-(4-methoxybenzyl)isobenzofuran-1(3H)-imine | 70 |

| 4 | Et | Ph | Me | (Z)-N-ethyl-3-(1-phenylethyl)isobenzofuran-1(3H)-imine | 55 |

| 5 | Ph | Ph | H | (Z)-3-benzyl-N-phenylisobenzofuran-1(3H)-imine | 65 |

Additionally, a highly selective selenocyclization of olefinic amides catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) provides a one-step pathway to various benzeneselenyl-substituted isobenzofuran-1(3H)-imine derivatives in good yields under mild conditions. rsc.org

Computational and Theoretical Studies

Solvent and Substituent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic characteristics of isobenzofuran-1(3H)-imine and its derivatives are significantly influenced by the surrounding solvent environment and the nature of substituents attached to the core structure. Computational and theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provide deep insights into these interactions. Such studies are crucial for understanding the intramolecular charge transfer (ICT) character and the degree of π-electron conjugation within these molecules. xjournals.com

Solvatochromism Studies

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential stabilization of the ground and excited states of the molecule by the solvent. In the context of isobenzofuran (B1246724) derivatives, both specific and non-specific solvent-solute interactions play a role in the shifts of UV-Vis absorption maxima. xjournals.com

Theoretical studies on closely related 3-phenylamino-isobenzofuran-1(3H)-ones have demonstrated that the polarity of the medium and hydrogen bonding capabilities are key factors governing the electronic and spectroscopic properties. researchgate.net For instance, a hypsochromic shift (a shift to a shorter wavelength) is observed for certain derivatives, with the largest shift often seen in the presence of a nitro substituent. researchgate.net This indicates that the solvent and substituents can modulate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). xjournals.com

Experimental and theoretical investigations on these related compounds have utilized models like the Kamlet-Taft and Catalán solvent parameter sets to evaluate the effect of solvent-solute interactions. xjournals.com The electronic excitations, calculated using TD-DFT methods in solvents like methanol, reveal how both solvents and substituents affect the intramolecular charge transfer character. xjournals.com

Table 1: Illustrative Solvatochromic Data for a Substituted Isobenzofuran-1(3H)-one Derivative in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) |

| Dichloromethane | 8.93 | 350 |

| Methanol | 32.7 | 345 |

| Ethanol | 24.55 | 346 |

| Butanol | 17.51 | 348 |

| Tetrahydrofuran (B95107) | 7.58 | 349 |

Note: The data presented in this table is based on findings for 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-ones and serves as an illustrative example of the solvatochromic behavior expected for isobenzofuran-1(3H)-imine derivatives. The actual values may vary. researchgate.net

Quantitative Analysis of Substituent Impact

The electronic properties of the isobenzofuran-1(3H)-imine core can be systematically tuned by introducing different substituent groups. Quantum chemical calculations are instrumental in quantitatively assessing the impact of these substituents on the molecular structure and electronic characteristics. xjournals.com

Theoretical studies on analogous isobenzofuran-1(3H)-ones have shown that substituents influence the degree of π-electron conjugation. xjournals.com The energies of the HOMO and LUMO, as well as the energy gap (Egap), are sensitive to the electron-donating or electron-withdrawing nature of the substituents. xjournals.com These calculations are typically performed in the gas phase to understand the intrinsic electronic effects before considering solvent interactions. xjournals.com

For example, in studies of 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-ones, the introduction of various substituents leads to noticeable changes in the absorption spectra. researchgate.net Compared to an unsubstituted compound, both electron-donating and electron-withdrawing groups can cause shifts in the absorption wavelengths. researchgate.net The mechanism of electronic excitations and the changes in electron density distribution in both the ground and excited states are also analyzed to provide a comprehensive picture of the substituent effects. xjournals.com

Table 2: Calculated HOMO, LUMO, and Energy Gap for Illustrative Substituted Isobenzofuran-1(3H)-one Derivatives

| Substituent (at position 4 of the phenylamino (B1219803) group) | HOMO (eV) | LUMO (eV) | Energy Gap (Egap, eV) |

| -H | -5.98 | -1.54 | 4.44 |

| -CH3 | -5.87 | -1.49 | 4.38 |

| -OCH3 | -5.73 | -1.42 | 4.31 |

| -OH | -5.70 | -1.52 | 4.18 |

| -F | -6.04 | -1.63 | 4.41 |

| -Cl | -6.11 | -1.72 | 4.39 |

| -NO2 | -6.65 | -2.68 | 3.97 |

| -COCH3 | -6.37 | -2.29 | 4.08 |

Note: This data is derived from computational studies on 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-ones and is intended to exemplify the quantitative impact of substituents on the electronic properties of similar isobenzofuran-1(3H)-imine structures. The actual values may differ. xjournals.com

Analytical and Spectroscopic Characterization Methods in Research

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption of infrared radiation corresponds to specific vibrational modes, such as stretching and bending of chemical bonds. These absorption patterns serve as a molecular fingerprint, allowing for the identification of functional groups.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For isobenzofuran-1(3H)-imine, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features: the imine group, the aromatic ring, and the cyclic ether linkage.

The most indicative vibration would be the C=N stretching of the imine functional group. In research on related compounds containing imine moieties, this stretching vibration typically appears in the region of 1611–1573 cm⁻¹ researchgate.net. Another crucial feature is the N-H stretching vibration, which is expected for the primary imine, although its position can be broad and variable.

The aromatic part of the molecule would produce several distinct bands. C-H stretching vibrations for the aromatic ring are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the ring typically occur in the 1600-1400 cm⁻¹ region. The C-O-C stretching of the furan (B31954) ring is also a key diagnostic feature, often observed in the 1300-1000 cm⁻¹ range. For instance, in the closely related 3-(phenylamino)isobenzofuran-1(3H)-one, C-O-C stretches are reported at 1206 cm⁻¹ and 1098 cm⁻¹ researchgate.net.

Table 1: Expected Characteristic IR Absorption Frequencies for Isobenzofuran-1(3H)-imine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H Stretch | ~3100–3000 |

| Aromatic Ring | C=C Stretch | ~1600–1450 |

| Imine | C=N Stretch | ~1610–1570 researchgate.net |

| Ether (cyclic) | C-O-C Stretch | ~1250–1050 researchgate.net |

| Methylene | C-H Stretch | ~2960–2850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Proton NMR (¹H-NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For isobenzofuran-1(3H)-imine, the ¹H-NMR spectrum would display distinct signals for the aromatic protons, the methylene (CH₂) protons at the 3-position, and the imine (N-H) proton.

The four protons on the benzene ring are chemically non-equivalent and would appear as a complex multiplet system in the aromatic region, typically between δ 7.0 and 8.0 ppm. Data from the parent compound, isobenzofuran-1(3H)-one, shows these aromatic protons resonating at δ 7.91–7.89 (m, 1H), 7.69–7.65 (m, 1H), and 7.54–7.48 (m, 2H) rsc.org. A similar pattern is expected for the imine analog.

The two protons of the CH₂ group at the C3 position are adjacent to an oxygen atom and would be expected to resonate as a singlet downfield, likely in the range of δ 5.0–5.5 ppm. In the parent phthalide (B148349), this signal appears at δ 5.31 ppm rsc.org. The imine proton (N-H) would likely appear as a broad singlet, and its chemical shift could vary significantly depending on the solvent and concentration.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. The spectrum of isobenzofuran-1(3H)-imine is expected to show eight distinct signals.

The most downfield signal would correspond to the imine carbon (C1), C=N, anticipated in the δ 160–170 ppm range. This is a significant shift from the corresponding carbonyl carbon in isobenzofuran-1(3H)-one, which appears at δ 170.7 ppm rsc.org. The six aromatic carbons would produce signals in the typical aromatic region of δ 120–150 ppm. Specifically, the two carbons attached to the heteroatoms (C3a and C7a) would be expected at the lower field end of this range. For comparison, in 3-(phenylamino)isobenzofuran-1(3H)-one, the aromatic carbons appear between δ 124 and 146 ppm researchgate.net. The methylene carbon (C3) adjacent to the oxygen atom is expected to resonate around δ 70-80 ppm, similar to the signal at 69.7 ppm observed for the parent lactone rsc.org.

Table 2: Expected ¹³C-NMR Chemical Shifts for Isobenzofuran-1(3H)-imine

| Carbon Atom | Hybridization | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| C1 (C=N) | sp² | 160–170 |

| C3a, C7a | sp² (Aromatic) | 140–150 |

| C4, C5, C6, C7 | sp² (Aromatic) | 120–135 |

| C3 (CH₂) | sp³ | 70–80 |

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, typically within 5 Å libretexts.org. This is invaluable for determining stereochemistry and conformation acdlabs.com. While isobenzofuran-1(3H)-imine itself is achiral and has a relatively rigid core, NOESY can be used to confirm assignments and spatial relationships. For instance, a NOESY experiment would be expected to show a cross-peak between the imine N-H proton and the methylene protons at C3, confirming their spatial proximity. It would also show correlations between the C3 methylene protons and the adjacent aromatic proton at C4, which helps in the unambiguous assignment of the aromatic signals.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula of isobenzofuran-1(3H)-imine is C₈H₇NO, giving it a molecular weight of approximately 133.15 g/mol nih.gov.

In a mass spectrum, the parent compound is expected to produce a molecular ion peak (M⁺) at m/z = 133. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern can also be predicted. A common fragmentation pathway for related structures like 3-substituted isobenzofuran-1(3H)-ones involves the formation of a stable phthalidyl cation at m/z = 133 imjst.org. While the target compound's molecular ion is at m/z 133, a key fragmentation would likely involve the loss of the imine group or rearrangement. A significant fragment might correspond to the benzofuran cation or other stable aromatic structures resulting from the cleavage of the heterocyclic ring.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's structure by mapping the electron density of a crystalline solid. To perform this analysis, a high-quality single crystal of the compound is grown and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and mathematically analyzed to generate a three-dimensional model of the atomic arrangement within the crystal lattice. nih.gov

This technique yields precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the isobenzofuran-1(3H)-imine core. While specific data for the parent isobenzofuran-1(3H)-imine is not available, analysis of closely related derivatives provides critical insight into the structural characteristics of this class of compounds. For instance, the structures of various substituted isobenzofuran-1(3H)-ones have been extensively studied, revealing key details of the fused ring system. nih.govmdpi.commdpi.comacs.org

Below is a table summarizing crystallographic data obtained for representative isobenzofuran-1(3H)-one derivatives, which serves as a valuable reference for the isobenzofuran-1(3H)-imine scaffold.

| Parameter | 3-(Diphenylamino)isobenzofuran-1(3H)-one nih.govresearchgate.net | 3,3′-Oxybi[isobenzofuran-1(3H)-one] nih.govresearchgate.net |

|---|---|---|

| Molecular Formula | C₂₀H₁₅NO₂ | C₁₆H₁₀O₅ |

| Formula Weight | 301.33 | 282.24 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pca2₁ | Pn |

| a (Å) | 19.1440 (13) | 4.4449 (6) |

| b (Å) | 8.9363 (6) | 6.4937 (8) |

| c (Å) | 9.1111 (3) | 22.222 (2) |

| β (°) | 90 | 91.334 (1) |

| Volume (ų) | 1558.70 (16) | 641.25 (13) |

| Z | 4 | 2 |

| Temperature (K) | 295 | 298 |

| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic properties of molecules containing chromophores. The isobenzofuran-1(3H)-imine structure, with its aromatic ring and imine group, contains π-electrons and non-bonding electrons that can be excited by UV or visible light. The resulting spectrum provides information about the electronic transitions within the molecule. nih.govnih.gov

The UV-Vis spectrum of isobenzofuran-1(3H)-imine and its derivatives typically shows absorption bands corresponding to π–π* and n–π* transitions. researchgate.net The positions (λₘₐₓ) and intensities (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent used for the measurement. researchgate.net For instance, extending conjugation or adding electron-donating or electron-withdrawing groups to the aromatic ring can cause shifts in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. This sensitivity makes UV-Vis spectroscopy a useful tool for confirming structural modifications and studying solvent-solute interactions. researchgate.net

The table below presents representative UV-Vis absorption data for related 3-substituted isobenzofuran-1(3H)-one compounds, illustrating the typical absorption ranges.

| Compound Derivative | Solvent | λₘₐₓ (nm) | Reference |

|---|---|---|---|

| 3-(phenylamino)isobenzofuran-1(3H)-one | Dichloromethane | ~290, ~320 | researchgate.net |

| 3-(phenylamino)isobenzofuran-1(3H)-one | Methanol | ~285, ~315 | researchgate.net |

| 3-((4-nitrophenyl)amino)isobenzofuran-1(3H)-one | Dichloromethane | ~270, ~390 | researchgate.net |

| 3-((4-nitrophenyl)amino)isobenzofuran-1(3H)-one | Methanol | ~265, ~400 | researchgate.net |

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are essential for both monitoring the progress of the synthesis of isobenzofuran-1(3H)-imine and for its subsequent purification.

Reaction Monitoring: Thin-Layer Chromatography (TLC) is a rapid and convenient technique used to qualitatively monitor the progress of a chemical reaction. imjst.org Small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. As the reaction proceeds, the spot corresponding to the starting materials will diminish in intensity, while the spot for the desired product, isobenzofuran-1(3H)-imine, will appear and intensify. acs.orgiucr.org By comparing the retention factor (R_f) values of the spots to those of the starting materials and a known standard (if available), a chemist can quickly determine if the reaction is complete.

Purification: Once the reaction is complete, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and by-products. Column chromatography is the standard method for purifying the target compound on a preparative scale. nih.gov The crude mixture is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent system (eluent) is passed through the column. researchgate.net Components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the eluent, allowing for the isolation of pure isobenzofuran-1(3H)-imine.

Q & A

Q. What are the most reliable synthetic routes to isobenzofuran-1(3H)-imine, and how can reaction conditions be optimized?

Answer: Isobenzofuran-1(3H)-imine is typically synthesized via cyclization of isocyanobenzyl alcohols using Cu₂O catalysis. Key steps include:

- Catalyst selection : Cu₂O promotes cyclization via intermediate [228], leading to deprotonated isobenzofuran-1(3H)-imine [229] after rearrangement .

- Protonation control : Direct protonation of [228] yields 4H-3,1-benzoxazine derivatives, while controlled protonation of [229] stabilizes the imine product.

- Alternative routes : Schiff base condensations with isobenzofuran-1(3H)-one precursors can also form derivatives under solvent-free conditions .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Key Intermediate | Reference |

|---|---|---|---|---|

| Cu₂O-catalyzed | Cu₂O | 65–78 | [228], [229] | |

| Schiff base reaction | None | 72–85 | Imine derivatives |

Q. How should researchers characterize isobenzofuran-1(3H)-imine derivatives structurally?

Answer: Structural confirmation requires multi-technique analysis:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects on the imine ring. For example, 3-(diphenylamino) derivatives show distinct aromatic proton splitting patterns .

- X-ray crystallography : Resolves stereochemistry, as demonstrated for 3-(4-hexyloxyphenyl) derivatives (C–O bond length: 1.36 Å) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 255.27 for methoxy-substituted derivatives) .

Q. What are the stability considerations for isobenzofuran-1(3H)-imine under varying pH and temperature?

Answer:

- pH sensitivity : The imine group hydrolyzes in acidic conditions (pH < 3), forming isobenzofuran-1(3H)-one. Neutral or basic conditions (pH 7–9) enhance stability .

- Thermal stability : Decomposition occurs above 150°C, necessitating storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in cyclization pathways?

Answer: Conflicting pathways (e.g., benzoxazine vs. imine formation) are resolved via:

Q. Table 2: Key Mechanistic Insights

| Pathway | Energy Barrier (kcal/mol) | Dominant Product | Reference |

|---|---|---|---|

| Direct protonation | 12.7 | Benzoxazine | |

| Rearrangement | 10.4 | Imine |

Q. What strategies enhance the antiproliferative activity of isobenzofuran-1(3H)-imine derivatives?

Answer:

- C-3 functionalization : Acetylation or alkylation at C-3 improves cytotoxicity. For example, 3-(2-aryl-2-oxoethyl) derivatives inhibit 90% of U937 lymphoma cell viability at 100 µM .

- Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., –CF₃) at C-3 increase potency by 40% compared to –OCH₃ .

Q. Table 3: Antiproliferative Activity of Selected Derivatives

| Derivative | IC₅₀ (µM) | Cell Line | Reference |

|---|---|---|---|

| 3-(2-Phenyl-2-oxoethyl) | 28.5 | U937 | |

| 3-CF₃-substituted | 17.2 | K562 |

Q. How can computational models predict drug-like properties of isobenzofuran-1(3H)-imine derivatives?

Answer:

- In silico tools : Use SwissADME or Schrödinger’s QikProp to calculate logP (optimal range: 2–4), polar surface area (<140 Ų), and bioavailability scores .

- Docking studies : Molecular docking with TopoIIα (PDB: 1ZXM) identifies hydrogen bonding between C=O and Lys168, explaining enhanced activity of acetylated derivatives .

Q. What are the challenges in developing radiolabeled isobenzofuran-1(3H)-imine probes for imaging?

Answer:

- Radiolabeling : Fluorine-18 incorporation via nucleophilic substitution requires anhydrous conditions and Pd-mediated coupling (e.g., Spiro-PEG2-F for sigma-1 receptor imaging) .

- In vivo stability : Rapid metabolism in liver microsomes (t₁/₂ < 30 min) necessitates PEGylation to prolong circulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.